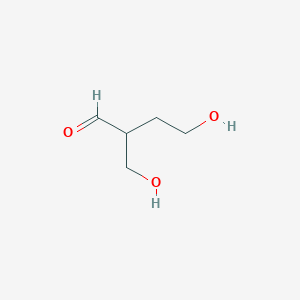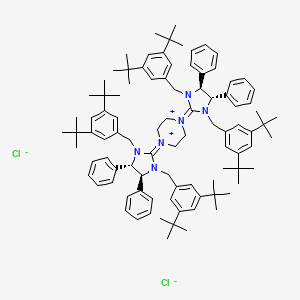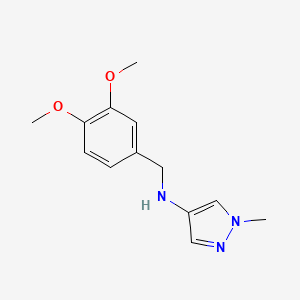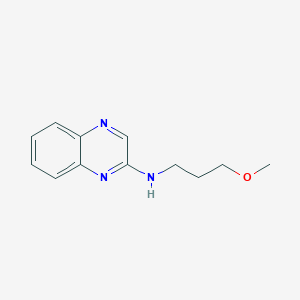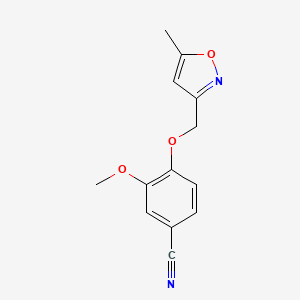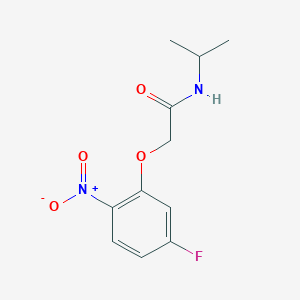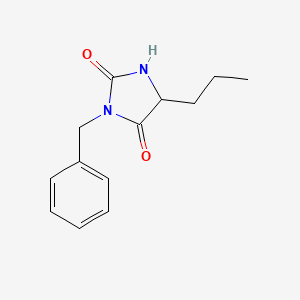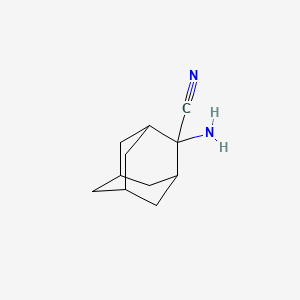
2-Aminoadamantane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoadamantane-2-carbonitrile is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantane core imparts stability and lipophilicity, making its derivatives valuable in drug design and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Aminoadamantane-2-carbonitrile can be synthesized from adamantanone through a multi-step process. One common method involves the reaction of adamantanone with sodium cyanide and ammonium chloride in an ethanol-water mixture to form the corresponding nitrile . The reaction conditions typically require elevated temperatures and pressures to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles to laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Aminoadamantane-2-carbonitrile undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Hydrolysis: Attempts to hydrolyze the nitrile group using mineral acids or alkalis have been largely unsuccessful due to the steric hindrance of the adamantane core.
Major Products:
Applications De Recherche Scientifique
2-Aminoadamantane-2-carbonitrile has several applications in scientific research:
Biology and Medicine: Adamantane derivatives, including this compound, are explored for their potential antiviral, anti-Parkinsonian, and anti-Alzheimer properties. The compound’s stability and lipophilicity make it a valuable scaffold in drug design.
Mécanisme D'action
The mechanism of action of 2-aminoadamantane-2-carbonitrile is not well-documented. its derivatives, such as amantadine, exert their effects by interacting with molecular targets like ion channels and receptors. The adamantane core enhances the compound’s ability to cross biological membranes, increasing its efficacy .
Comparaison Avec Des Composés Similaires
Amantadine: Known for its antiviral and anti-Parkinsonian properties.
Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness: 2-Aminoadamantane-2-carbonitrile is unique due to its specific structural features and the presence of both an amino and a nitrile group. This dual functionality allows for diverse chemical modifications and applications, distinguishing it from other adamantane derivatives .
Propriétés
IUPAC Name |
2-aminoadamantane-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-6-11(13)9-2-7-1-8(4-9)5-10(11)3-7/h7-10H,1-5,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHLSTMADQVMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
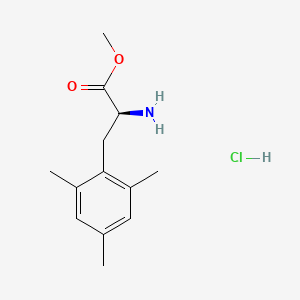
![5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B14903971.png)
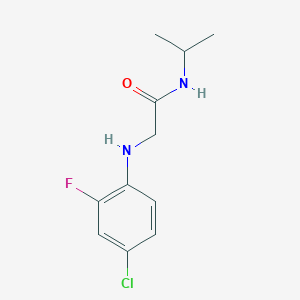

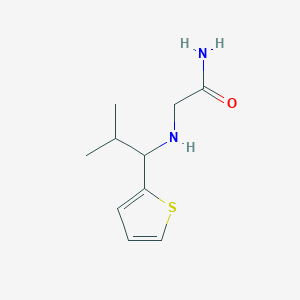
![(1S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-Binaphthalene]-2,2'-dicarboxylic acid](/img/structure/B14903993.png)
